pyrimidine-4,5,6-triamine chemical properties
pyrimidine-4,5,6-triamine chemical properties
An In-depth Technical Guide to the Chemical Properties of Pyrimidine-4,5,6-triamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of pyrimidine-4,5,6-triamine, a key intermediate in the synthesis of various biologically active compounds, particularly purine derivatives.
Core Chemical Properties
Pyrimidine-4,5,6-triamine, also known as 4,5,6-triaminopyrimidine, is a stable, white crystalline solid at room temperature.[1] It has low solubility in water but exhibits good solubility in many organic solvents.[1]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of pyrimidine-4,5,6-triamine.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₅ | --INVALID-LINK-- |
| Molar Mass | 125.13 g/mol | --INVALID-LINK-- |
| Melting Point | 257 °C (decomposes) | --INVALID-LINK-- |
| Boiling Point (Predicted) | 406.2 ± 40.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.512 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 5.60 ± 0.30 | --INVALID-LINK-- |
| LogP | -0.7768 | ChemScene |
Experimental Protocols
Synthesis of Pyrimidine-4,5,6-triamine
A common and effective method for the synthesis of pyrimidine-4,5,6-triamine is through the reduction of 4,6-diamino-5-nitrosopyrimidine.
Materials:
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Wetted 4,6-diamino-5-nitrosopyrimidine
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Methanol
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5% Palladium on carbon (Pd/C) catalyst
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Hydrogen gas
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Autoclave/Reaction column
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Filtration apparatus
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Rotary evaporator
Procedure:
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Load the wetted 4,6-diamino-5-nitrosopyrimidine into a suitable reaction column or autoclave.
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Add methanol to the reaction vessel.
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Carefully add the 5% palladium on carbon catalyst to the mixture.
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Seal the reaction vessel and introduce a hydrogen atmosphere.
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Stir the reaction mixture at room temperature.
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Monitor the reaction until completion.
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Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture to remove the palladium on carbon catalyst.
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Remove the methanol from the filtrate by evaporation under reduced pressure (e.g., using a rotary evaporator).
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The resulting pyrimidine-4,5,6-triamine can often be used directly in subsequent reaction steps without further purification, with yields reported to be around 95%.
Purification by Recrystallization
If further purification is required, recrystallization can be employed. The choice of solvent is critical and may require some experimentation.
General Procedure:
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Dissolve the crude pyrimidine-4,5,6-triamine in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons and the pyrimidine ring proton.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring.
Infrared (IR) Spectroscopy:
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Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a nujol mull.
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Expected Absorptions: Characteristic absorption bands are expected for N-H stretching of the amine groups, as well as C=C and C=N stretching vibrations of the pyrimidine ring.[2]
Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) is a suitable method.
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Expected Fragmentation: The mass spectrum will show the molecular ion peak. Fragmentation patterns may involve the loss of amine groups and cleavage of the pyrimidine ring.
Role in Synthesis: The Traube Purine Synthesis
Pyrimidine-4,5,6-triamine is a crucial building block in the Traube purine synthesis, a widely used method for constructing the purine ring system. This pathway is fundamental in the synthesis of various purine derivatives, which are of significant interest in drug discovery.
Caption: Workflow of the Traube purine synthesis.
Experimental Workflow: Synthesis of Purines
The following diagram illustrates a typical experimental workflow for the synthesis of purines using pyrimidine-4,5,6-triamine as a starting material.
Caption: Experimental workflow for purine synthesis.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and pyrimidine-4,5,6-triamine serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[3][4] Its primary application is in the construction of purine analogs, which are components of DNA and RNA and are known to interact with a variety of biological targets.[3] Consequently, derivatives of pyrimidine-4,5,6-triamine are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[4] The ability to readily synthesize diverse purine libraries from this starting material makes it a valuable tool for lead discovery and optimization in drug development programs.
References
- 1. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
